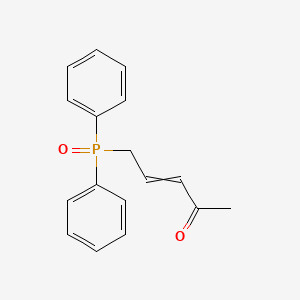
5-(Diphenylphosphoryl)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-penten-2-one , belongs to the class of organic compounds called alkynes . Alkynes are characterized by carbon-carbon triple bonds and have the general formula (C_nH_{2n-2}). In this compound, the triple bond is situated between the third and fourth carbon atoms in a pentene chain, and it features a phenyl group and a phosphoryl (P=O) group as substituents .
Vorbereitungsmethoden
The synthetic preparation of 5-(Diphenylphosphoryl)pent-3-en-2-one involves several routes. Here are some common methods:
Acetylene Addition Reaction: Starting from acetylene (ethyne), the addition of phenylmagnesium bromide (PhMgBr) followed by oxidation with phosphorus oxychloride (POCl₃) yields the desired compound.
Wittig Reaction: The reaction of a phosphonium ylide (prepared from triphenylphosphine and an alkyl halide) with an aldehyde or ketone leads to the formation of the target compound.
Industrial production methods may vary, but these synthetic routes provide a foundation for laboratory-scale synthesis.
Analyse Chemischer Reaktionen
5-(Diphenylphosphoryl)pent-3-en-2-one participates in various chemical reactions:
Hydrogenation: Reduction of the triple bond to a double bond using hydrogen gas and a suitable catalyst.
Oxidation: Conversion of the double bond to a carbonyl group (ketone) using oxidizing agents.
Substitution Reactions: Substituting the phenyl group or the phosphoryl group with other functional groups.
Major products include derivatives with modified substituents or functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical properties due to its unique structure.
Materials Science: Used in the design of novel materials and polymers.
Wirkmechanismus
The exact mechanism by which 5-(Diphenylphosphoryl)pent-3-en-2-one exerts its effects depends on the specific context. It may interact with cellular targets, modulate signaling pathways, or participate in chemical reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
While 5-(Diphenylphosphoryl)pent-3-en-2-one is distinctive, it shares features with other alkynes and ketones. Similar compounds include:
1-Phenyl-1-propyne: Another alkyne with a phenyl group.
3-Penten-2-one: A related ketone without the phosphoryl group.
Eigenschaften
CAS-Nummer |
104723-30-0 |
|---|---|
Molekularformel |
C17H17O2P |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
5-diphenylphosphorylpent-3-en-2-one |
InChI |
InChI=1S/C17H17O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13H,14H2,1H3 |
InChI-Schlüssel |
AUMVRLUSGYOCRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


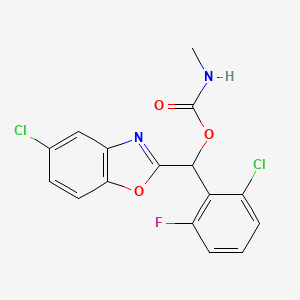
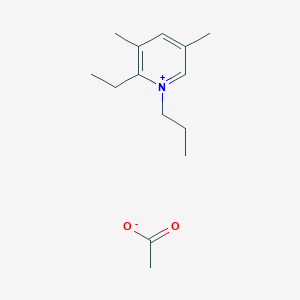
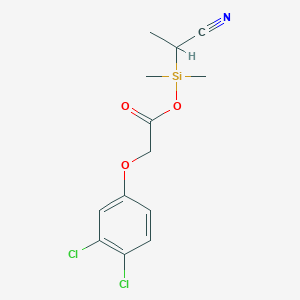
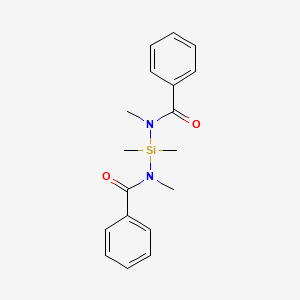

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
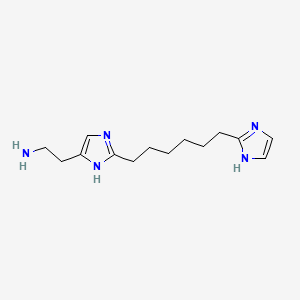

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
